7,8,4'-Trihydroxyflavone

概要

説明

7,8,4’-Trihydroxyflavone is a flavonoid found in Oroxylum indicum . It has been shown to have anti-diabetic activity and inhibit the mitochondrial membrane potential of HL-60 cells .

Molecular Structure Analysis

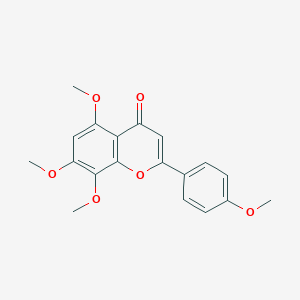

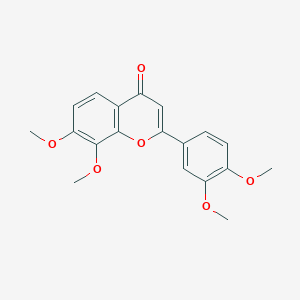

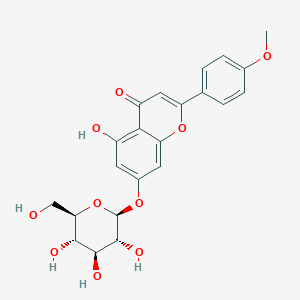

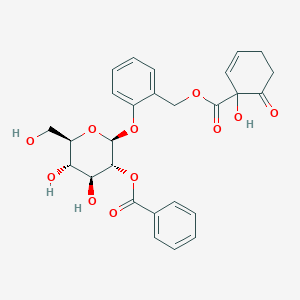

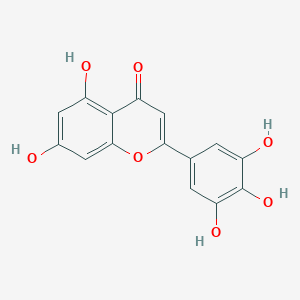

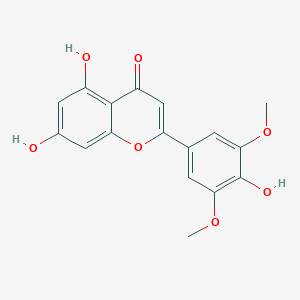

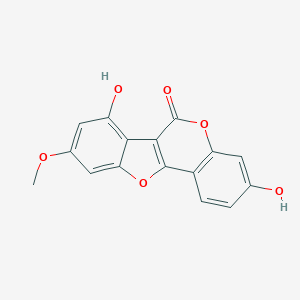

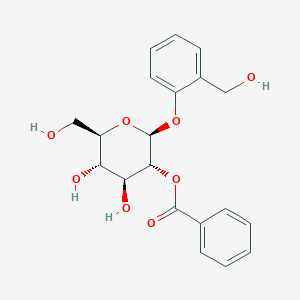

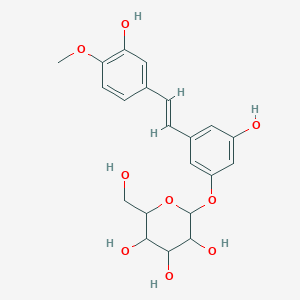

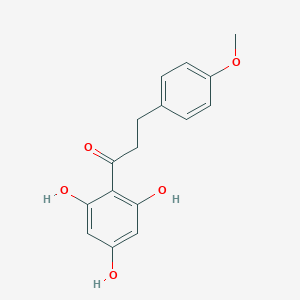

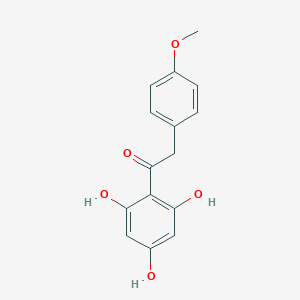

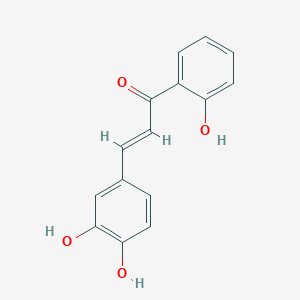

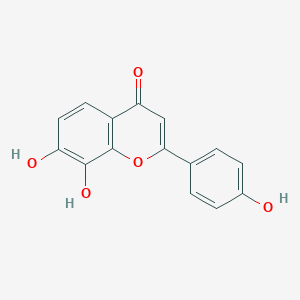

The molecular structure of 7,8,4’-Trihydroxyflavone is based on the flavone backbone . Further analysis of its structure can be done using spectroscopic methods .Chemical Reactions Analysis

7,8,4’-Trihydroxyflavone has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase . It also has an effect on the apoptosis pathway by inhibiting the matrix effect and hydrogen bond .科学的研究の応用

Antioxidant and Anticancer Activity

Trihydroxyflavone derivatives, including 7,8,4'-Trihydroxyflavone, demonstrate notable antioxidant and anticancer activities. A study found that these compounds show significant anticancer activity against various cancer cell lines, including lung, breast, and brain cancer cells. The anti-proliferative and antioxidant activities are moderately correlated, suggesting a complex mechanism of action (Grigalius & Petrikaitė, 2017).

Biotransformation in Pharmaceutical Development

The biotransformation of 7,8,4'-Trihydroxyflavone for pharmaceutical production is an important area of research. Enzymes that specifically hydroxylate this compound to enhance its biological activity have been studied, contributing to the development of active antioxidants for human health (Roh, 2013).

Therapeutic Potential in Neuropsychiatric Disorders

7,8-Dihydroxyflavone shows promise as a potential treatment for various brain and body pathologies, including neuropsychiatric disorders. It effectively mimics brain-derived neurotrophic factor (BDNF) effects, activating key pathways for neuroprotection and demonstrating neurogenesis and antidepressant effects in preclinical studies (Emili et al., 2020).

Inhibition of Tyrosinase Activity

The inhibitory effect of 7,8,4'-Trihydroxyflavone on tyrosinase, an enzyme crucial in melanin production, has been explored. This compound acts as a strong inhibitor, offering potential applications in medical, cosmetic, and food industries (Shang et al., 2018).

Anti-Angiogenic Properties

Studies have shown that 7,8,4'-Trihydroxyflavone and related isoflavones possess anti-angiogenic properties, which could be significant for cancer treatment and other inflammatory diseases. These compounds have been observed to inhibit angiogenesis and endothelial cell proliferation, indicating their therapeutic potential (Kiriakidis et al., 2005).

Osteoclast Formation Inhibition

Research has indicated that 7,8,4'-Trihydroxyflavone inhibits osteoclast formation, which is essential for bone health. It acts by attenuating the expression of nuclear factor of activated T cells c1 (NFATc1), a key transcription factor in osteoclast differentiation (Kang et al., 2015).

Molecular Interactions and Dual Biochemical Action

7,8-Dihydroxyflavone's interactions with various receptors, like TrkB and VEGFR2, have been studied. It acts as a TrkB receptor agonist while downregulating VEGFR2 phosphorylation, suggesting its diverse biochemical actions and therapeutic potential (Chitranshi et al., 2015).

Neuroprotective Role in Neuropsychiatric Disorders

7,8-Dihydroxyflavone has been extensively studied for its neuroprotective role in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases. It functions by mimicking BDNF, combating oxidative stress, and regulating intestinal flora, highlighting its potential in clinical drug development for neuropsychiatric conditions (Yang & Zhu, 2021).

Safety And Hazards

While specific safety data for 7,8,4’-Trihydroxyflavone is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

The future directions for the study of 7,8,4’-Trihydroxyflavone could include further understanding of the inhibitory mechanisms of 7,8,4’-Trihydroxyflavone against tyrosinase and facilitating future screening for tyrosinase inhibitors . Additionally, its antioxidant and anti-inflammatory activities could be studied in more reliable three-dimensional (3D) cell models .

特性

IUPAC Name |

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIUNMVLYBADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350983 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,4'-Trihydroxyflavone | |

CAS RN |

147711-26-0 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。